molecular formula C16H14N2OS B3009271 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1286726-82-6

4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No. B3009271
CAS RN: 1286726-82-6
M. Wt: 282.36
InChI Key: YCRACJVEUFPYBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including radical approaches and boronic ester functionalization . Further studies are needed to optimize the synthesis for scalability and efficiency.


Chemical Reactions Analysis

  • Hydromethylation : Utilizing a radical approach, protodeboronation of alkyl boronic esters can lead to anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Comprehensive Analysis of 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide Applications

4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide: , also known as 4-pyrrol-1-yl-N-(thiophen-3-ylmethyl)benzamide, is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across different domains:

Electroactive Materials for Energy Storage

The structural motifs present in 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide, particularly the thiophene and pyrrole groups, are known for their electroactive properties. These can be utilized in the development of high-performance anode materials for lithium-ion batteries . The compound’s ability to form stable structures and its electrical conductivity make it a candidate for enhancing the capacity and stability of energy storage devices.

Organic Semiconductors

Thiophene derivatives are widely used in organic semiconductor applications due to their excellent charge transport properties. The compound could be synthesized into thin films or crystals that serve as semiconducting layers in organic transistors or organic light-emitting diodes (OLEDs), potentially improving device performance.

Photoluminescent Materials

Compounds containing pyrrole and thiophene units often exhibit photoluminescent properties. This makes 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide a potential candidate for the development of new photoluminescent materials, which could be used in sensors, imaging, and display technologies .

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6342–6347. Link

properties

IUPAC Name

4-pyrrol-1-yl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-16(17-11-13-7-10-20-12-13)14-3-5-15(6-4-14)18-8-1-2-9-18/h1-10,12H,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRACJVEUFPYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide

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